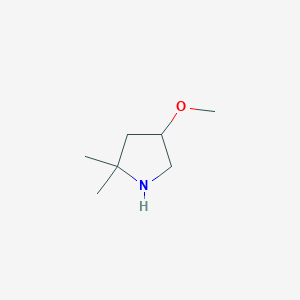

4-Methoxy-2,2-dimethylpyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Organic Synthesis

Pyrrolidine scaffolds are of immense importance in organic synthesis for several key reasons. Their three-dimensional, non-planar structure is a desirable feature in drug design, as it allows for a greater exploration of pharmacophore space compared to flat, aromatic rings. cphi-online.com This sp³-hybridized framework contributes significantly to the stereochemistry of a molecule, which can be crucial for its biological activity. cphi-online.com

Furthermore, chiral pyrrolidines are widely utilized as organocatalysts, efficiently promoting various chemical transformations in an enantioselective and environmentally friendly manner. rsc.org They also serve as crucial building blocks for the synthesis of more complex molecules and as ligands for transition metals. cphi-online.comrsc.org The development of new synthetic methods, including microwave-assisted organic synthesis (MAOS), has further enhanced the efficiency of producing pyrrolidine derivatives. cphi-online.com

Overview of Substituted Pyrrolidine Derivatives

The versatility of the pyrrolidine ring is further expanded by the introduction of various substituents at different positions. These substitutions can profoundly influence the molecule's physical, chemical, and biological properties. For instance, substituents at the C-2 position can affect the basicity of the nitrogen atom, a key feature for its role as an organocatalyst. cphi-online.com

Substituted pyrrolidines are a significant class of compounds, frequently found in biologically active natural products and synthetic drugs. nih.gov Their applications are diverse, with derivatives showing potential as antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and anticonvulsant agents. acs.orgacs.org The synthesis of these derivatives can be achieved through various methods, including the functionalization of pre-existing pyrrolidine rings, such as those derived from the amino acid proline, or through the construction of the ring from acyclic precursors. acs.orggoogle.com Multicomponent reactions have also emerged as a powerful tool for the efficient synthesis of a wide array of substituted pyrrolidines. researchgate.net

Specific Focus on Pyrrolidine Architectures Featuring Methoxy (B1213986) and Gem-Dimethyl Substitutions

While specific research on 4-Methoxy-2,2-dimethylpyrrolidine is not extensively documented in publicly available literature, an understanding of its potential characteristics can be inferred from the nature of its constituent parts: the pyrrolidine core, a methoxy group at the 4-position, and a gem-dimethyl group at the 2-position.

The gem-dimethyl group, two methyl groups attached to the same carbon atom (C-2), is known to exert a phenomenon called the "gem-dimethyl effect" or Thorpe-Ingold effect. This effect can influence the reactivity of the molecule, often accelerating cyclization reactions by altering bond angles and reducing conformational freedom of the acyclic precursor. rsc.org In the context of the pyrrolidine ring, the gem-dimethyl group at the C-2 position would likely influence the ring's conformation and steric environment near the nitrogen atom. This steric hindrance could impact the nitrogen's nucleophilicity and basicity.

The combination of these substituents—a methoxy group influencing polarity and a gem-dimethyl group affecting steric and conformational properties—would result in a unique pyrrolidine derivative. The specific stereochemistry at the C-4 position would further add to its distinctiveness, potentially leading to different biological activities between its enantiomers. Although detailed experimental data for this compound is scarce, the principles of organic chemistry suggest it would be a valuable and unique scaffold for further investigation in synthetic and medicinal chemistry.

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO |

|---|---|

Molecular Weight |

129.20 g/mol |

IUPAC Name |

4-methoxy-2,2-dimethylpyrrolidine |

InChI |

InChI=1S/C7H15NO/c1-7(2)4-6(9-3)5-8-7/h6,8H,4-5H2,1-3H3 |

InChI Key |

AXOQOHRFQWDGOK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CN1)OC)C |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 4 Methoxy 2,2 Dimethylpyrrolidine

Nucleophilic Character of the Pyrrolidine (B122466) Nitrogen

The nitrogen atom in the pyrrolidine ring of 4-Methoxy-2,2-dimethylpyrrolidine possesses a lone pair of electrons, rendering it nucleophilic and basic. This characteristic is central to many of its reactions.

The secondary amine of the pyrrolidine is readily susceptible to N-alkylation and N-acylation reactions.

N-Alkylation involves the reaction of the pyrrolidine with an alkyl halide or another suitable alkylating agent. This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The use of a base is often employed to neutralize the hydrogen halide formed as a byproduct. Nickel catalysts have been utilized for the N-alkylation of various amines with alcohols in what is known as a borrowing-hydrogen reaction, presenting an atom-economic route to N-alkylated products. nih.gov

N-Acylation is the process of introducing an acyl group onto the nitrogen atom. This is typically achieved by reacting the pyrrolidine with an acyl chloride, anhydride, or a carboxylic acid activated with a coupling agent. researchgate.net These reactions are fundamental in peptide synthesis and for the creation of amide derivatives. researchgate.net Acyl-1,4-dihydropyridines have also been identified as effective acylation reagents. nih.gov

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl halides, Alcohols (with catalyst) | Tertiary amine |

| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids | Amide |

The pyrrolidine nitrogen can undergo exhaustive alkylation, typically with an excess of an alkyl halide, to form a quaternary ammonium (B1175870) salt. mdpi.comresearchgate.net This process, known as quaternization, results in a permanently positively charged nitrogen atom, independent of pH. mdpi.com The reaction follows an SN2 mechanism and is often favored by the use of polar aprotic solvents. mdpi.com Quaternary ammonium salts have a wide array of applications, including as phase-transfer catalysts, surfactants, and antimicrobial agents. mdpi.comresearchgate.net

Reactions at the Methoxy (B1213986) Group

The methoxy group (-OCH₃) is an ether linkage and its reactivity is generally limited. Under harsh acidic conditions, particularly with strong acids like HBr or HI, ethers can undergo cleavage. libretexts.orgchemistrysteps.comopenstax.org In the case of this compound, this would likely involve protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the methyl group, leading to the formation of a 4-hydroxypyrrolidine derivative and a methyl halide. libretexts.orgchemistrysteps.com The reaction with aryl alkyl ethers typically yields a phenol (B47542) and an alkyl halide, as the aromatic C-O bond is stronger. libretexts.org

Reactivity of the Dimethyl-Substituted Positions

The gem-dimethyl group at the 2-position of the pyrrolidine ring is generally unreactive. The carbon-hydrogen bonds of the methyl groups are strong and not easily broken. However, under specific catalytic conditions, C-H activation could potentially occur. For instance, rhodium-catalyzed C-H bond activation has been demonstrated for N-heterocycles, although this is more common for aromatic or activated C-H bonds. nih.gov

Regioselective Functionalization of the Pyrrolidine Ring

Achieving regioselective functionalization of the pyrrolidine ring, other than at the nitrogen atom, can be challenging. The development of methods for the selective C-H functionalization of N-heterocycles is an active area of research. rsc.org For pyrrolidines, strategies often involve the use of directing groups to guide a catalyst to a specific C-H bond. rsc.org Borane-catalyzed dehydrogenation of pyrrolidines to pyrroles has been reported, which involves hydride abstraction from the carbon alpha to the nitrogen. acs.org

Synthesis of Derivatives via Post-Cyclization Modifications

Derivatives of this compound can be synthesized through modifications of the pre-formed pyrrolidine ring. For example, if a ketone or aldehyde functionality were present on the ring, it could be derivatized using reagents like 2,4-dinitrophenylhydrazine. epa.gov Furthermore, the synthesis of substituted pyrrolidines can be achieved through various synthetic routes, including ring contraction of pyridines or cycloaddition reactions, which can then be further modified. osaka-u.ac.jpacs.org

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT studies) to Elucidate Mechanisms and Stereoselectivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful for unraveling the intricate details of reaction mechanisms and the origins of stereoselectivity. While specific DFT studies on 4-Methoxy-2,2-dimethylpyrrolidine are not extensively documented in publicly available literature, the methodologies applied to analogous pyrrolidine-based catalytic systems provide a clear framework for how such investigations would proceed.

DFT calculations are instrumental in modeling transition states of reactions where this compound or its derivatives act as catalysts or chiral auxiliaries. By calculating the energies of various possible transition states, chemists can predict which stereochemical outcome is favored and why. For instance, in reactions involving pyrrolidine-based catalysts, DFT has been used to explain the enantioselectivity by analyzing the non-covalent interactions, such as hydrogen bonds and steric repulsions, between the catalyst, substrates, and reagents in the transition state assembly.

In a broader context, DFT studies on related chiral amines and their roles in catalysis have demonstrated the ability to predict how modifications to the catalyst structure, such as the introduction of a methoxy (B1213986) or dimethyl group, influence the stereochemical course of a reaction. These calculations can quantify the energetic differences between diastereomeric transition states, which directly correlates to the enantiomeric excess observed experimentally.

A representative application of DFT in a related system is the elucidation of the mechanism of a proline-catalyzed aldol (B89426) reaction. The calculations would typically involve locating the transition state structures for the formation of different stereoisomers. The relative energies of these transition states, as shown in a hypothetical scenario in the table below, would explain the observed stereoselectivity.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Stereoisomer |

|---|---|---|

| TS-Re-Si | 0.0 | (R,R) |

| TS-Si-Re | +2.5 | |

| TS-Re-Re | +1.8 | (S,S) |

| TS-Si-Si | +3.2 |

This table represents hypothetical data for a proline-catalyzed reaction to illustrate the type of information obtained from DFT studies.

Conformational Analysis of this compound

The three-dimensional structure of this compound is not static; the pyrrolidine (B122466) ring can adopt various puckered conformations, and the methoxy substituent can rotate. Conformational analysis through computational methods is crucial for understanding its behavior, as the dominant conformation can significantly influence its reactivity and catalytic efficiency.

Computational conformational searches, often employing a combination of molecular mechanics and quantum chemical methods, can identify the stable low-energy conformers of this compound. For the pyrrolidine ring, envelope and twist conformations are typically considered. The substituents at the C2 and C4 positions will dictate the preferred pucker of the ring to minimize steric strain.

The orientation of the methoxy group at C4 is of particular interest. The torsional angle between the C4-O bond and the adjacent C-C bonds of the ring can be analyzed to find the most stable rotamers. These studies often reveal that specific conformations are stabilized by intramolecular interactions, such as hyperconjugation.

A hypothetical conformational analysis of this compound might yield the relative energies of different ring puckering and methoxy group orientations, as illustrated in the following table.

| Conformer | Ring Pucker | Methoxy Orientation | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| 1 | C4-exo | gauche | 0.0 | 75.3 |

| 2 | C4-endo | gauche | 1.2 | 12.8 |

| 3 | C4-exo | anti | 2.5 | 2.1 |

This table presents hypothetical data to illustrate the outcomes of a conformational analysis.

Prediction of Reactivity and Selectivity via Computational Models

Computational models can go beyond static structures and be used to predict the reactivity and selectivity of this compound in various chemical transformations. nih.gov These models often leverage quantitative structure-activity relationship (QSAR) approaches or more sophisticated machine learning algorithms. rsc.org By correlating computed molecular descriptors with experimentally observed outcomes, predictive models can be developed.

For a catalyst like this compound, key descriptors might include steric parameters (e.g., cone angle), electronic properties (e.g., Mulliken charges, frontier molecular orbital energies), and topological indices. These descriptors can be calculated for a series of related catalysts and used to build a model that predicts, for example, the enantiomeric excess of a particular reaction.

Ligand Design and Catalyst Optimization through Computational Chemistry

Computational chemistry plays a pivotal role in the design of novel ligands and the optimization of existing catalysts. creative-quantum.eu For systems involving this compound as a ligand for a metal catalyst, computational methods can be used to study the ligand-metal interactions, the geometry of the resulting complex, and how these factors influence the catalytic cycle.

By systematically modifying the structure of this compound in a computational model (e.g., by changing the substituents on the pyrrolidine ring), researchers can explore a vast chemical space to identify modifications that are likely to enhance catalytic activity or selectivity. For example, DFT calculations can predict how changes in the steric bulk or electronic nature of the ligand will affect the binding of substrates or the energy barrier of the rate-determining step.

This in silico approach accelerates the catalyst development process by prioritizing the most promising candidates for synthesis. The insights gained from these computational studies can guide the design of next-generation catalysts with improved performance.

Advanced Applications in Organic Synthesis

Role as Chiral Building Blocks and Intermediates for Complex Molecule Synthesis

The pyrrolidine (B122466) ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and alkaloids. mappingignorance.orgfrontiersin.orgwikipedia.org As such, substituted pyrrolidines like 4-Methoxy-2,2-dimethylpyrrolidine are valuable chiral building blocks. These intermediates provide a foundational scaffold that can be elaborated into more complex molecular architectures. The synthesis of highly substituted pyrrolidines is a key strategy for generating libraries of drug-like compounds. nih.gov The inherent chirality of many such building blocks is crucial, as the biological effects of a molecule can be highly dependent on its specific stereoisomer. mappingignorance.org

The pyrrolidine scaffold is a cornerstone in the synthesis of a diverse range of more complex heterocyclic systems. Compounds containing this ring are often used as intermediates to build molecules with significant pharmacological importance. frontiersin.org For instance, research has demonstrated the design of pyrrolidine-containing sphingomimetics, where the pyrrolidine moiety introduces conformational constraints essential for biological activity. elsevierpure.com

Furthermore, the utility of methoxy-substituted heterocycles as precursors is well-documented. A notable example is the synthesis of 4-methoxy-2,3,5-trimethylpyridine, which serves as a critical building block for gastric-acid inhibiting drugs. nih.gov This highlights a well-established synthetic strategy where a methoxy-substituted heterocyclic ring is a key component of the final active molecule. Given these precedents, this compound represents a promising, though not yet fully explored, precursor for novel heterocyclic compounds, potentially leading to new therapeutic agents.

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex molecule in the final steps of its synthesis. wikipedia.org This approach allows for the rapid diversification of drug candidates to explore structure-activity relationships (SAR) without needing to restart the synthesis from scratch. nih.gov LSF often targets C–H bonds, which are ubiquitous in organic molecules. wikipedia.orgnih.gov

While no specific examples of LSF on this compound have been documented, heteroarenes like pyridines (which share the nitrogen-containing heterocyclic feature) are common substrates for these reactions. For example, methods have been developed for the late-stage fluorination of pyridines followed by nucleophilic aromatic substitution, enabling the introduction of a wide array of functional groups. acs.org The pyrrolidine ring, being a saturated heterocycle, presents different challenges and opportunities for LSF compared to aromatic systems. However, the principles of C-H activation could theoretically be applied to introduce new functional groups, thereby modifying the properties of a larger molecule containing this scaffold.

Applications as Organocatalysts

The field of asymmetric organocatalysis, which uses small organic molecules to catalyze chemical reactions, has been revolutionized by catalysts derived from pyrrolidine. nih.gov The amino acid L-proline, which has a pyrrolidine core, is a foundational organocatalyst. Its derivatives have been extensively modified to optimize efficiency and selectivity for a wide range of chemical transformations. nih.gov These catalysts typically work by forming transient covalent bonds (enamines or iminium ions) with substrates, creating a chiral environment that directs the outcome of the reaction. nih.gov

The primary application of pyrrolidine-based organocatalysts is in enantioselective synthesis, where one of two mirror-image isomers (enantiomers) is produced preferentially. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a classic method for the enantioselective synthesis of substituted pyrrolidines, often employing chiral catalysts to control the stereochemistry. mappingignorance.org

Moreover, biocatalytic methods using enzymes like monoamine oxidases or transaminases have been developed for the enantioselective synthesis and modification of substituted pyrrolidines. nih.govacs.org The rigid, chiral structure of the pyrrolidine ring is central to its effectiveness in inducing asymmetry. Although this compound itself has not been reported as an organocatalyst, its chiral scaffold is representative of the privileged structures that are highly effective in this domain.

Table 1: Potential Organocatalytic Reactions Utilizing a Pyrrolidine Scaffold

| Reaction Type | Substrate Class 1 | Substrate Class 2 | Product Type | Role of Pyrrolidine Catalyst |

|---|---|---|---|---|

| Aldol (B89426) Reaction | Aldehydes, Ketones | Ketones | β-Hydroxy Carbonyls | Enamine formation with ketone |

| Michael Addition | α,β-Unsaturated Carbonyls | Aldehydes, Ketones | 1,5-Dicarbonyls | Enamine/Iminium ion activation |

| Mannich Reaction | Aldehydes | Imines | β-Amino Carbonyls | Enamine formation with aldehyde |

| Diels-Alder Reaction | Dienes | α,β-Unsaturated Aldehydes | Cyclohexenes | Iminium ion activation of dienophile|

As Ligands for Transition Metal Catalysis

The nitrogen atom in the pyrrolidine ring possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to transition metals. This property allows substituted pyrrolidines to serve as chiral ligands in transition metal catalysis, combining the reactivity of the metal center with the stereochemical control of the ligand.

Research has shown that pyrrolidine derivatives can form stable complexes with various transition metals, including copper, nickel, cobalt, manganese, and zinc. researchgate.net These complexes themselves can have interesting properties and applications. For example, copper complexes featuring tris(pyrazolyl)borate ligands are used to catalyze the intramolecular C-H amination to synthesize pyrrolidines and piperidines. nih.govacs.org In other systems, pyrrolide-based ligands have been used with titanium and zirconium to catalyze ethylene (B1197577) polymerization. researchgate.net The combination of a chiral pyrrolidine ligand with a reactive metal center is a powerful strategy for asymmetric catalysis, and this compound fits the structural profile of a potential candidate for such applications.

Table 2: Examples of Pyrrolidine-Based Ligands in Catalysis

| Metal Center | Ligand Type | Reaction Catalyzed | Reference Application |

|---|---|---|---|

| Cu(II), Ni(II), Co(II) | Dihydro-pyrrole carbonitrile derivatives | Antimicrobial studies | Synthesis of bioactive metal complexes researchgate.net |

| Ti, Zr | Dipyridyl pyrrolide (DPP) | Ethylene Polymerization | Development of new polymerization catalysts researchgate.net |

Development of New Materials and Supramolecular Structures

The pyrrolidine ring can be incorporated into larger molecular systems to create new materials with specific functions. Its rigid and well-defined three-dimensional structure makes it a useful component for building supramolecular assemblies, where molecules are organized into larger structures through non-covalent interactions.

For example, researchers have functionalized naphthalimides with pyrrolidine moieties to create molecules that self-assemble into complex structures. These assemblies exhibit interesting optical properties that can be tuned, for instance, by the choice of solvent or through selective ion sensing. researchgate.net In another study, pyrrolidine side arms have been attached to a central core to create star-shaped molecules, which have distinctly different properties from their linear analogs and are valuable in materials science. researchgate.net These examples demonstrate that the pyrrolidine unit can be a key functional element in the design of advanced materials, suggesting a potential, though unexplored, role for this compound in this field.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-methoxy-2,3,5-trimethylpyridine |

| L-proline |

Applications in Hydrogen-Deuterium Exchange Catalysis

Currently, there is a notable absence of published research specifically detailing the application of this compound as a catalyst for hydrogen-deuterium exchange reactions. While the broader class of chiral amines and proline derivatives is recognized for its catalytic activity in various organic transformations, including those that could be analogous to hydrogen-deuterium exchange, specific studies focusing on this compound for this purpose are not available in the public domain based on the conducted research.

The field of organocatalysis continues to expand, with many chiral amines being investigated for novel applications. nih.govacs.org Hydrogen-deuterium exchange is a valuable tool for mechanistic studies and for the synthesis of isotopically labeled compounds, which have significant applications in pharmaceutical development and metabolic research. nih.govnih.gov Typically, such transformations are catalyzed by acids, bases, or metal complexes, but organocatalysts like proline derivatives have also been shown to be effective. mit.edumit.edu

The catalytic cycle for amine-catalyzed hydrogen-deuterium exchange at the α-position to a carbonyl group generally involves the formation of an enamine intermediate. The catalyst, in this case, a chiral secondary amine, reacts with the carbonyl compound to form a transient enamine. In the presence of a deuterium (B1214612) source, such as deuterated water (D₂O), the α-proton of the enamine can be exchanged for a deuterium atom. Subsequent hydrolysis of the deuterated enamine regenerates the catalyst and yields the α-deuterated carbonyl compound.

Given the structural features of this compound, specifically the presence of a secondary amine group, it is plausible that it could catalyze hydrogen-deuterium exchange reactions. The methoxy (B1213986) group at the 4-position and the gem-dimethyl group at the 2-position would influence the catalyst's stereoelectronic properties and its solubility in different reaction media, which in turn would affect its catalytic efficiency and selectivity. However, without specific experimental data, any discussion on its efficacy, substrate scope, or the specific conditions under which it might operate remains speculative.

Future research in this area would need to systematically evaluate the catalytic activity of this compound in the hydrogen-deuterium exchange of various carbonyl compounds. Such studies would involve screening different deuterium sources, solvents, and reaction temperatures to optimize the conditions for efficient deuterium incorporation. Furthermore, the stereochemical outcome of the reaction, if applicable, would be a critical aspect to investigate, given the chiral nature of the potential catalyst.

Until such research is conducted and published, the application of this compound in hydrogen-deuterium exchange catalysis remains an unexplored area of its potential utility in organic synthesis.

Analytical and Spectroscopic Characterization Methodologies

Structural Elucidation Techniques (e.g., NMR, IR, Mass Spectrometry)

The molecular structure of 4-Methoxy-2,2-dimethylpyrrolidine is unequivocally established through a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the compound's atomic arrangement and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. In the case of this compound, both ¹H and ¹³C NMR spectroscopy are utilized.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. For instance, the two methyl groups at the C2 position, being geminal and in a chiral environment, may exhibit magnetic non-equivalence, potentially appearing as two separate singlets. The protons on the pyrrolidine (B122466) ring would likely appear as complex multiplets due to spin-spin coupling. The methoxy (B1213986) group protons would present as a sharp singlet, and the N-H proton would also be observable, with its chemical shift being solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms. For this compound, one would anticipate signals for the two distinct methyl carbons at C2, the quaternary carbon at C2, the methylene (B1212753) carbons of the pyrrolidine ring, the carbon bearing the methoxy group (C4), and the methoxy carbon itself. The precise chemical shifts would be indicative of the electronic environment of each carbon atom.

While specific experimental data for this compound is not widely available in public literature, data from analogous compounds, such as 4-methoxyaniline, show characteristic methoxy group signals in ¹H NMR around 3.5-4.0 ppm and in ¹³C NMR around 55-60 ppm. illinois.edupitt.educarlroth.com

Infrared (IR) Spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to display characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 (broad) |

| C-H Stretch (aliphatic) | 2850-3000 |

| C-O-C Stretch (ether) | 1070-1150 |

| C-N Stretch | 1020-1250 |

The presence of these bands would confirm the key functional moieties within the molecule. For comparison, the IR spectrum of 4-methoxyaniline shows a strong C-O stretching vibration within this expected range. nist.gov

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structural features. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of a methyl group ([M-15]⁺), a methoxy group ([M-31]⁺), or cleavage of the pyrrolidine ring, providing valuable structural clues.

Determination of Enantiomeric and Diastereomeric Purity (e.g., Chiral HPLC, X-ray Crystallography)

As this compound is a chiral molecule, possessing a stereocenter at the C4 position, the determination of its enantiomeric purity is of paramount importance, especially for applications where stereochemistry is critical.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The choice of the CSP and the mobile phase composition are critical for achieving effective separation. For pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. carlroth.comsigmaaldrich.comgoogle.com The successful separation would result in two distinct peaks in the chromatogram, with the area under each peak being proportional to the concentration of the corresponding enantiomer, thus allowing for the calculation of enantiomeric excess (ee). While specific methods for this compound are not detailed in readily available literature, the general principles of chiral HPLC would be directly applicable. carlroth.comnih.gov

X-ray Crystallography offers an unambiguous determination of the three-dimensional structure of a molecule, including its absolute configuration, provided that a suitable single crystal can be obtained. This technique involves diffracting X-rays off the crystal lattice and analyzing the resulting diffraction pattern. For a chiral compound like this compound, single-crystal X-ray diffraction would not only confirm the connectivity of the atoms but also establish the spatial arrangement of the methoxy group and the dimethyl groups, definitively assigning the R or S configuration at the chiral center. While no crystal structure for this compound is publicly documented, the technique has been successfully applied to determine the absolute configuration of similar heterocyclic compounds.

Future Research Directions and Perspectives

Development of Novel and More Sustainable Synthetic Routes

The current availability of 4-Methoxy-2,2-dimethylpyrrolidine from commercial suppliers implies that synthetic routes exist. However, these are often proprietary. Future research should focus on developing and publishing novel, efficient, and sustainable methods for its synthesis. Key areas for exploration include:

Asymmetric Synthesis: Developing stereoselective syntheses to access specific enantiomers of this compound is crucial. This could involve the use of chiral auxiliaries, asymmetric catalysis, or starting from chiral precursors like amino acids. mdpi.com The stereoselective synthesis of pyrrolidine (B122466) derivatives from acyclic precursors is a significant area of research. mdpi.com

Green Chemistry Approaches: Investigating synthetic pathways that align with the principles of green chemistry would be a significant advancement. This could involve using environmentally benign solvents, catalytic methods to minimize waste, and atom-economical reactions. mdpi.com For instance, the development of catalytic methods for the N-heterocyclization of primary amines with diols presents a green alternative to traditional methods. organic-chemistry.org

Cyclization Strategies: Exploring various cyclization strategies will be paramount. This could include intramolecular cyclization of appropriately substituted amino alcohols or reductive amination of dicarbonyl compounds. nih.govmdpi.com The cyclization of amino alcohols is a known method for producing cyclic amines. researchgate.net

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Precursors | Key Transformation | Advantages |

| Asymmetric Reductive Amination | A chiral amine and a 1,3-dicarbonyl compound with a methoxy (B1213986) group | Iridium-catalyzed transfer hydrogenation nih.gov | High stereocontrol, access to specific enantiomers. |

| Intramolecular Cyclization | An amino alcohol with gem-dimethyl and methoxy groups | Acid-promoted cyclization or use of a dehydrating agent organic-chemistry.org | Potentially fewer steps, readily available starting materials. |

| [3+2] Cycloaddition | An azomethine ylide and an alkene | Metal-catalyzed or thermal cycloaddition acs.org | High atom economy, potential for high stereoselectivity. |

Exploration of Undiscovered Reactivity Profiles

The specific arrangement of functional groups in this compound suggests a unique reactivity profile that warrants investigation. The interplay between the secondary amine, the methoxy group, and the gem-dimethyl substituents could lead to novel chemical transformations.

Future studies should systematically explore its reactivity in various organic reactions, including:

N-Functionalization: Investigating the scope of reactions at the nitrogen atom, such as alkylation, acylation, and arylation, to create a library of derivatives with potentially diverse biological or catalytic activities.

Reactions at the Methoxy Group: Exploring the cleavage of the methyl ether to yield the corresponding 4-hydroxy-2,2-dimethylpyrrolidine, a potentially valuable building block in its own right.

Ring-Opening Reactions: Studying the stability of the pyrrolidine ring under various conditions and exploring potential ring-opening reactions that could lead to novel acyclic amino compounds.

Expansion of Catalytic Applications

Substituted pyrrolidines are renowned for their role as organocatalysts, particularly in asymmetric synthesis. nih.govmdpi.com The chiral nature of this compound makes it a prime candidate for investigation as a catalyst. Future research should focus on:

Asymmetric Aldol (B89426) and Michael Reactions: Evaluating its efficacy as a catalyst in fundamental carbon-carbon bond-forming reactions, such as the aldol and Michael reactions, which are benchmarks for new organocatalysts. nih.gov

Enamine and Iminium Ion Catalysis: Investigating its ability to form reactive enamine and iminium ion intermediates, which are key to a wide range of asymmetric transformations.

Comparison with Proline and its Derivatives: Benchmarking its catalytic performance against well-established pyrrolidine-based catalysts like proline and its derivatives will be essential to understand its unique advantages.

Advanced Computational Modeling for Property and Reactivity Prediction

Computational chemistry offers a powerful tool to predict the properties and reactivity of new molecules, guiding experimental work and saving resources. emich.eduresearchgate.net For this compound, computational studies could provide valuable insights into:

Conformational Analysis: Determining the preferred conformations of the molecule, which is crucial for understanding its reactivity and how it interacts with other molecules in a catalytic setting.

Prediction of Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data to aid in the characterization of the compound and its derivatives.

Modeling of Reaction Mechanisms: Using quantum chemical calculations to model the transition states and intermediates of potential reactions, thereby predicting the feasibility and stereochemical outcomes of catalytic cycles. emich.edu

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.